![molecular formula C28H32N3O8P B12289353 3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B12289353.png)
3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FMOC-TYR(PO(NME2)2)-OH is a modified amino acid derivative. It is a fluorenylmethoxycarbonyl (FMOC) protected tyrosine with a dimethylphosphoramidate group. This compound is used in peptide synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-TYR(PO(NME2)2)-OH typically involves solid-phase peptide synthesis (SPPS) using FMOC chemistry. The process begins with the attachment of the C-terminal amino acid to an insoluble resin. The FMOC group is then removed using a base such as piperidine, and the next amino acid is coupled using an activated ester or a coupling reagent like HBTU or DIC . The dimethylphosphoramidate group is introduced through a phosphorylation reaction using reagents like diethyl phosphoramidite and a base such as N-methylimidazole .
Industrial Production Methods
Industrial production of FMOC-TYR(PO(NME2)2)-OH follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
FMOC-TYR(PO(NME2)2)-OH can undergo various chemical reactions, including:
Deprotection: Removal of the FMOC group using a base like piperidine.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents.
Phosphorylation: Introduction of the dimethylphosphoramidate group.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU, DIC, or other coupling reagents in DMF.
Phosphorylation: Diethyl phosphoramidite and N-methylimidazole.
Major Products Formed
The major products formed from these reactions include peptides with the desired sequence and modifications, such as the dimethylphosphoramidate group on tyrosine .
Scientific Research Applications
FMOC-TYR(PO(NME2)2)-OH has several scientific research applications:
Mechanism of Action
The mechanism of action of FMOC-TYR(PO(NME2)2)-OH involves its incorporation into peptides and proteins, where it can influence their structure and function. The dimethylphosphoramidate group can mimic phosphorylation, affecting protein interactions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
FMOC-TYR(PO(OH)2)-OH: A similar compound with a phosphate group instead of a dimethylphosphoramidate group.
FMOC-TYR(PO(OMe)2)-OH: Another derivative with a dimethylphosphate group.
Properties
Molecular Formula |
C28H32N3O8P |
|---|---|
Molecular Weight |
569.5 g/mol |
IUPAC Name |
3-[4-[bis(dimethylaminooxy)phosphoryloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C28H32N3O8P/c1-30(2)38-40(35,39-31(3)4)37-20-15-13-19(14-16-20)17-26(27(32)33)29-28(34)36-18-25-23-11-7-5-9-21(23)22-10-6-8-12-24(22)25/h5-16,25-26H,17-18H2,1-4H3,(H,29,34)(H,32,33) |
InChI Key |
RNIUNVOMPOGZKD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)OP(=O)(OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)ON(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 2-[6-(chloromethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B12289283.png)


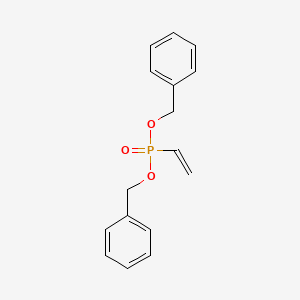
![[1,1'-Biphenyl]-4-carbonitrile, 3'-[4-phenyl-6-(spiro[9H-fluorene-9,9'-[9H]xanthen]-2'-yl)-1,3,5-triazin-2-yl]-](/img/structure/B12289295.png)
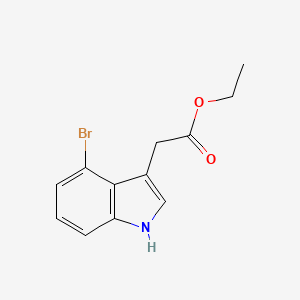
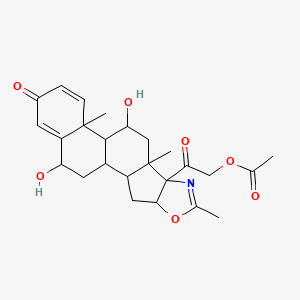
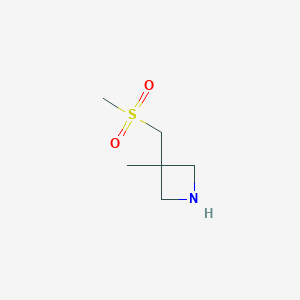
![2-[1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetonitrile;hydrobromide](/img/structure/B12289324.png)

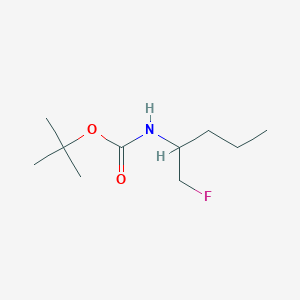

![(2,2-Dimethyl-5,6,7,7a-tetrahydro-[1,3]dioxolo[4,5-b]pyran-3a-yl)methyl sulfamate](/img/structure/B12289343.png)
